(4R)-beta-Isocryptoxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-beta-Isocryptoxanthin is a natural product found in Corbicula japonica and Corbicula sandai with data available.
Scientific Research Applications
Provitamin A Activity
(4R)-beta-Isocryptoxanthin has been identified as having provitamin A activity. Studies have shown that synthetic isocryptoxanthin and its methyl ether exhibit provitamin A effects in rats, comparable to those produced by naturally occurring cryptoxanthin (Deuel, Ganguly, Wallcave, & Zechmeister, 1953). This indicates its potential use as a dietary supplement for vitamin A deficiency.
Role in Ketocarotenoid Biosynthesis
Research has also focused on the role of this compound in ketocarotenoid biosynthesis. This process involves the conversion of beta-carotene to astaxanthin, a ketocarotenoid with significant applications in the nutraceutical, cosmetic, food, and feed industries (Zhu, Naqvi, Capell, & Christou, 2009).
Metabolic Engineering Applications
This compound has been involved in studies of metabolic engineering of higher plants for the biosynthesis of ketocarotenoids like astaxanthin. Such research has potential applications in various industries, including the development of natural pigments for food and cosmetics (Zhu, Naqvi, Capell, & Christou, 2009).
Conversion and Metabolism in Biological Systems
The conversion and metabolism of this compound have been studied in different biological systems, such as the brine shrimp Artemia salina and chickens. These studies have helped to understand the metabolic pathways and potential applications of this compound in animal nutrition and health (Davies, Hsu, & Chichester, 1970; Tyczkowski, Yagen, & Hamilton, 1988).
Other Potential Applications
Further research into the applications of this compound is ongoing, particularly in areas related to human health and nutrition. Its antioxidant properties are being explored for potential therapeutic uses, and its role in the biosynthesis of other important carotenoids is a key area of interest in biotechnological applications (Hussein et al., 2006).
Properties
Molecular Formula |
C40H56O |
---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(1R)-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26,38,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t38-/m1/s1 |
InChI Key |
JCRCKXUPYKELBT-KJXUYMICSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C([C@@H](CCC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
Synonyms |
(4R)-beta-isocryptoxanthin (4S)-beta-isocryptoxanthin beta-isocryptoxanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.